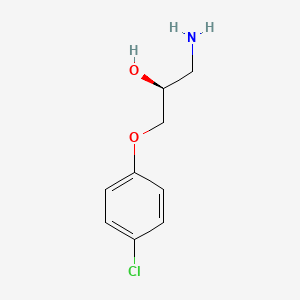
(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol, a β-amino alcohol derivative, has garnered attention due to its potential biological activities, particularly in the context of inflammation and immune response modulation. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₃ClNO₂
- Molecular Weight : 202.66 g/mol
Research indicates that this compound acts primarily by inhibiting Toll-like receptor 4 (TLR4)-mediated signaling pathways. TLR4 plays a crucial role in the immune response by recognizing pathogen-associated molecular patterns, leading to the activation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. Inhibition of this pathway can be beneficial in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
In studies examining the SAR of β-amino alcohol derivatives, it was found that substituents on the phenoxy ring significantly influence biological activity. Specifically, electron-withdrawing groups at the para position enhance lipophilicity and overall potency against TLR4-mediated signaling. For example, compounds with a para-chloro substituent exhibited superior activity compared to those with electron-donating groups .
Biological Activity Data
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | TLR4 |
| Control Compound A | 0.8 | TLR4 |
| Control Compound B | 1.5 | TLR4 |
The above table summarizes the inhibitory concentration (IC50) values for this compound compared to control compounds targeting TLR4 signaling pathways.
Case Study 1: Inhibition of Inflammatory Cytokines
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the secretion of inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS). The compound effectively downregulated IL-6 and TNF-α levels, indicating its potential as an anti-inflammatory agent .
Case Study 2: Pharmacokinetics and Safety Profile
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Results indicated favorable oral bioavailability and a safety profile characterized by low toxicity in animal models. The compound exhibited an LC50 greater than 5 mg/l in inhalation studies without observed mortality .
Properties
CAS No. |
176700-45-1 |
|---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.65 g/mol |
IUPAC Name |
(2S)-1-amino-3-(4-chlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H12ClNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2/t8-/m0/s1 |
InChI Key |
WCTVXSRNGUMJKC-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1OC[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















